gamma-Glutamylaspartic acid

Description

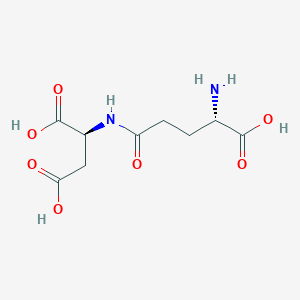

Structure

2D Structure

3D Structure

Properties

CAS No. |

16804-55-0 |

|---|---|

Molecular Formula |

C9H14N2O7 |

Molecular Weight |

262.22 g/mol |

IUPAC Name |

(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C9H14N2O7/c10-4(8(15)16)1-2-6(12)11-5(9(17)18)3-7(13)14/h4-5H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18)/t4-,5-/m0/s1 |

InChI Key |

JTJZAUVWVBUZAU-WHFBIAKZSA-N |

Isomeric SMILES |

C(CC(=O)N[C@@H](CC(=O)O)C(=O)O)[C@@H](C(=O)O)N |

Canonical SMILES |

C(CC(=O)NC(CC(=O)O)C(=O)O)C(C(=O)O)N |

melting_point |

192 - 195 °C |

Other CAS No. |

16804-55-0 |

physical_description |

Solid |

Synonyms |

gamma-Glu-Asp gamma-glutamylaspartic acid Glu-Asp glutamylaspartate LGLA |

Origin of Product |

United States |

Occurrence and Distribution in Biological Systems

Natural Presence in Plant Species

Gamma-glutamylaspartic acid has been identified as a naturally occurring compound in several plant species. Research has confirmed its presence in the tissues of Datura stramonium, Asparagus officinalis, and Glycine (B1666218) max.

A pseudopeptide containing gamma-L-glutamyl-L-aspartate has been successfully purified to homogeneity from Datura stramonium. The structure of this compound was unequivocally established as that of gamma-L-glutamyl-L-aspartate. Further research has also synthesized this peptide to study its biological activities.

Investigations into the chemical composition of Asparagus officinalis (asparagus) shoots have revealed the presence of this compound. This dipeptide was identified within the acidic amino acid fraction of the shoots. While present in low concentrations, its detection highlights the diversity of gamma-glutamyl peptides within this common vegetable.

Studies on the amino acid composition of Glycine max (soybean) seedlings during germination have led to the detection of glutamylaspartic acid. Specifically, both α- and γ-glutamylaspartic acids were identified in the acidic fraction of the seedlings. The RF values of these detected peptides were consistent with those of authentic samples across various solvent systems, confirming their presence.

Endogenous Detection in Animal Tissues and Biofluids

The presence of this compound is not limited to the plant kingdom; it has also been detected as an endogenous compound in mammalian systems.

Research on the composition of the mammalian brain has led to the isolation of this compound. In one study, this dipeptide was isolated from pig brain, confirming its endogenous presence within mammalian neural tissue. The identification of this and other endogenous peptides in the brain suggests their potential roles in various neurological processes. mdpi.comyoutube.comyoutube.com

The analysis of human biofluids has also revealed the presence of gamma-glutamyl peptides. While a comprehensive characterization of all urinary peptides is ongoing, studies have identified a variety of β-aspartyl and γ-glutamyl oligopeptides in human urine. The presence of gamma-glutamyl transpeptidase in urine suggests a dynamic metabolism of gamma-glutamyl compounds. nih.govnih.gov Further research into the complete profile of these peptides may elucidate their physiological significance. mdpi.comresearchgate.netnih.govplos.orgplos.orgelsan.careresearchgate.net

An extensive search of scientific literature did not yield specific data regarding the extracellular concentrations of this compound in neural systems under normal physiological conditions. Research on the extracellular fluid of the central nervous system has largely concentrated on the roles and concentrations of primary excitatory and inhibitory neurotransmitters, such as glutamate (B1630785) and gamma-aminobutyric acid (GABA), as well as their precursor amino acids like aspartate.

Therefore, a data table for the extracellular concentrations of this compound in neural systems during physiological states cannot be provided at this time due to the absence of this specific information in the surveyed scientific literature. Further research is required to determine the presence and physiological concentration range of this compound in the extracellular space of the brain and spinal cord.

Metabolic Roles and Interconnections Within Biological Systems

Integration with Primary Amino Acid Metabolism

The existence and concentration of γ-glutamylaspartic acid are closely tied to the metabolic pathways of its constituent amino acids and the broader system of amino acid transport and utilization.

Gamma-glutamylaspartic acid is connected to the metabolism of glutathione (B108866) (GSH), a critical intracellular antioxidant. The primary enzyme responsible for this link is γ-glutamyl transpeptidase (GGT). nih.govresearchgate.net GGT is a membrane-bound enzyme that catalyzes the initial step in the degradation of extracellular GSH. nih.govresearchgate.netresearchgate.net It functions by transferring the γ-glutamyl moiety from GSH to an acceptor, which can be an amino acid, a peptide, or water. researchgate.net

When aspartic acid serves as the acceptor for this γ-glutamyl group, γ-glutamylaspartic acid is formed, releasing cysteinylglycine (B43971) as a byproduct. researchgate.netnih.gov This process is a key component of the γ-glutamyl cycle, a pathway that facilitates the breakdown of extracellular GSH and the subsequent recovery of its constituent amino acids for intracellular resynthesis. nih.govmdpi.com Therefore, the formation of γ-glutamylaspartic acid can be seen as a direct result of GGT activity and reflects the interplay between GSH catabolism and the availability of aspartate. Studies have shown that various γ-glutamyl amino acids can interact with GGT and influence its activity. pnas.org

As a dipeptide composed of glutamate (B1630785) and aspartate, γ-glutamylaspartic acid is inherently linked to the cellular pools of these two non-essential amino acids. hmdb.ca Its synthesis draws from the available glutamate (via GSH) and aspartate, while its degradation would release these amino acids back into the metabolic pool. Glutamate and aspartate are fundamental to numerous metabolic processes, including the tricarboxylic acid (TCA) cycle, transamination reactions, and urea (B33335) synthesis. cellsignal.com

Furthermore, both glutamate and aspartate are well-characterized excitatory neurotransmitters in the central nervous system. nih.gov Research has demonstrated that γ-glutamylaspartic acid can modulate glutamatergic neurotransmission. For instance, it has been shown to inhibit the binding of L-glutamate to hippocampal membranes, suggesting a specific interaction with excitatory amino acid systems. nih.govnih.gov Studies on brain ischemia have also detected increased extracellular levels of γ-glutamylaspartate during the early reflow period, alongside other metabolic disturbances, highlighting its connection to amino acid dysregulation in pathological states. nih.gov

| Compound/Process | Research Finding | System/Model Studied | Reference |

|---|---|---|---|

| γ-L-Glutamyl-L-aspartic acid | Partially inhibits L-[3H]glutamate binding on crude hippocampal membrane preparations. | Mouse brain tissue | nih.gov |

| γ-Glutamylaspartate | Increased in the extracellular fluid of the rat hippocampus during early reflow following global ischemia. | In vivo rat model (microdialysis) | nih.gov |

| γ-Glutamylaspartate | Inhibited Na+-independent glutamate binding and enhanced K+-stimulated glutamate release. | In vitro brain synaptosomes | nih.gov |

| γ-Glutamyl Amino Acids | Act as inhibitors of γ-glutamyl transpeptidase (GGT), leading to glutathionuria. | In vivo mouse models and purified GGT preparations | pnas.org |

The γ-glutamyl cycle has been proposed as a system for transporting amino acids across cell membranes. nih.govpnas.org In this model, γ-glutamyl transpeptidase (GGT), located on the cell surface, plays a crucial role. nih.govresearchgate.net The cycle begins with GGT transferring the γ-glutamyl portion of extracellular glutathione to an amino acid, such as aspartate, forming a γ-glutamyl dipeptide (e.g., γ-glutamylaspartic acid) and cysteinylglycine. researchgate.netnih.gov

The newly formed γ-glutamyl-amino acid is then thought to be transported into the cell. researchgate.net Inside the cell, γ-glutamyl cyclotransferase acts on the dipeptide, releasing the amino acid and converting the γ-glutamyl moiety into 5-oxoproline. researchgate.netmdpi.com Subsequent enzymatic steps convert 5-oxoproline back to glutamate, which can then be used to resynthesize glutathione, completing the cycle. mdpi.com This process effectively couples the breakdown of extracellular glutathione to the uptake of amino acids, providing a potential mechanism for cellular amino acid acquisition. nih.gov

Contribution to Cellular Signaling and Regulation

Beyond its metabolic roles, γ-glutamylaspartic acid and related dipeptides are recognized for their ability to modulate cellular signaling pathways, acting as regulatory molecules in their own right.

Gamma-glutamyl dipeptides, including γ-glutamylaspartic acid, can function as signaling molecules, particularly within the nervous system where they can influence excitatory neurotransmission. nih.govnih.gov Studies have shown that γ-glutamylaspartic acid can interact with the machinery of glutamatergic signaling. It has been found to inhibit glutamate binding to its receptors and modulate the release of glutamate from presynaptic terminals. nih.govnih.gov This suggests that the dipeptide can act as a modulator of synaptic activity, potentially fine-tuning the excitatory signals mediated by glutamate. Its presence and fluctuations in the extracellular space, especially under conditions like ischemia, point towards a role in the complex signaling environment of the brain. nih.gov

A significant body of research has identified γ-glutamyl peptides as novel allosteric modulators of the calcium-sensing receptor (CaSR). nih.govresearchgate.netjst.go.jp The CaSR is a G-protein-coupled receptor that plays a vital role in regulating extracellular calcium homeostasis and various cellular processes, including hormone secretion and inflammatory responses. nih.govfrontiersin.org

Gamma-glutamyl dipeptides and tripeptides, including compounds like γ-Glu-Cys and glutathione itself, have been shown to act as positive allosteric modulators of the CaSR. nih.govresearchgate.net They enhance the receptor's sensitivity to extracellular calcium, meaning the receptor is activated at lower calcium concentrations. nih.gov This modulation can lead to significant physiological effects, such as the inhibition of parathyroid hormone (PTH) secretion and the suppression of intracellular cAMP levels. nih.govresearchgate.net While much of the specific research has focused on other γ-glutamyl peptides, the established activity of this class of compounds at the CaSR suggests that γ-glutamylaspartic acid could potentially share this modulatory capability, contributing to the regulation of calcium-dependent signaling pathways in tissues where the CaSR is expressed. jst.go.jpfrontiersin.org

| Peptide | Effect on CaSR | Outcome in Studied System | Reference |

|---|---|---|---|

| γ-Glu-Ala | Positive allosteric modulator | Promotes Ca2+o-dependent intracellular Ca2+ mobilization in CaR-expressing HEK-293 cells. | nih.govresearchgate.net |

| γ-Glu-Cys | Positive allosteric modulator | Promotes Ca2+o-dependent intracellular Ca2+ mobilization; inhibits PTH secretion. | nih.govresearchgate.net |

| Glutathione (γ-Glu-Cys-Gly) | Positive allosteric modulator | Potent kokumi (flavor enhancing) substance, activity correlated with CaSR activation. | jst.go.jp |

| S-methylglutathione | Potent positive allosteric modulator | Promotes Ca2+o-dependent Ca2+i mobilization and suppresses intracellular cAMP levels. | nih.govresearchgate.net |

Relationship with Insulin (B600854) Sensitivity (Evidenced by related gamma-glutamylamino acids)

While direct research on the relationship between this compound and insulin sensitivity is limited, a growing body of evidence from studies on related gamma-glutamyl amino acids suggests a potential connection. These compounds are increasingly being recognized for their association with metabolic health, including insulin resistance and cardiovascular risk factors.

Gamma-glutamyl dipeptides can be formed through the activity of gamma-glutamyl-cysteine synthetase and GGT metabolism. nih.gov They are involved in various biological activities, including the regulation of glucose metabolism. nih.gov

A study focusing on gamma-glutamyl-leucine found that higher serum levels of this dipeptide were causally linked to multiple cardio-metabolic risks, including parameters related to insulin resistance. nih.gov This suggests that the metabolism of gamma-glutamyl compounds may be altered in states of metabolic dysfunction.

The link to insulin sensitivity is often discussed in the context of glutathione metabolism. The degradation of glutathione by GGT releases gamma-glutamyl amino acids. Therefore, elevated levels of these dipeptides could reflect an increased turnover of glutathione, which has been implicated in conditions associated with insulin resistance.

Below is a table summarizing key findings from studies on related gamma-glutamyl amino acids and their association with metabolic parameters.

| Gamma-Glutamyl Amino Acid | Organism/Study Population | Key Findings | Associated Metabolic Parameters |

| Gamma-Glutamyl-Leucine | Human | Higher serum levels causally linked to increased cardio-metabolic risks. nih.gov | Insulin resistance index, fasting insulin, uric acid, body mass index, waist circumference, blood pressure, triglycerides. nih.gov |

| General Gamma-Glutamyl Dipeptides | Human | Implicated in obesity, metabolic syndrome, and type 2 diabetes. nih.gov | Glucose metabolism. nih.gov |

Neurobiological and Neurochemical Function

Interaction with Excitatory Amino Acid Receptors

The interaction of γ-Glutamylaspartic acid with excitatory amino acid receptors, particularly the N-Methyl-D-Aspartate (NMDA) receptor, is a key aspect of its neurochemical profile.

Gamma-L-Glutamyl-L-Aspartate (γ-LGLA) demonstrates competitive antagonism at NMDA receptors. nih.gov This is evidenced by its ability to counteract the effects of NMDA, an agonist that activates these receptors. For instance, convulsions induced by the administration of NMDA can be antagonized by γ-LGLA. nih.gov Studies have shown that γ-LGLA shifts the dose-effect curve of NMDA to the right in a parallel manner, a characteristic feature of competitive antagonism. nih.gov This suggests that γ-LGLA and NMDA compete for the same binding site on the receptor. The antagonist properties of γ-LGLA at the NMDA receptor are believed to be related to its observed behavioral effects. nih.gov

In comparative studies, γ-LGLA has been shown to be a less potent NMDA antagonist than D-2-amino-5-phosphonovalerate (D-AP5), another competitive NMDA antagonist. nih.gov The doses of γ-LGLA required to produce effects such as antagonizing NMDA-induced convulsions or impairing certain memory tasks are significantly higher than those of D-AP5. nih.gov

Research has demonstrated that γ-L-Glutamyl-L-aspartate partially inhibits the binding of L-[3H]glutamate to crude membrane preparations from the hippocampus and striatum. nih.gov This inhibitory action was not observed in cerebellar membrane preparations, suggesting a degree of regional specificity in its effects on glutamate (B1630785) binding. nih.gov The inhibition of glutamate binding in the hippocampus and striatum points to a direct interaction of γ-LGLA with excitatory amino acid systems in these brain regions, which may underlie its influence on learning and memory processes. nih.gov

It's important to note that the inhibition of glutamate binding by γ-LGLA is partial, indicating that it may not completely block all glutamate binding sites or that its affinity for these sites is lower than that of glutamate itself. nih.gov The specificity of this action is highlighted by the fact that the co-administration of aspartate or glutamate does not negate the effects of γ-LGLA on learning retention, indicating that the observed deficits are specific to the peptide. nih.gov

While γ-L-Glutamyl-L-Aspartate acts as a competitive antagonist, other related gamma-glutamyl peptides exhibit different modes of action at the NMDA receptor. For example, γ-L-glutamyl-L-glutamate (γ-Glu-Glu) has been shown to act as a partial agonist at NMDA receptors. nih.govfrontiersin.org This means that it can activate the receptor, but to a lesser degree than a full agonist like glutamate. nih.govfrontiersin.org

Interestingly, at low concentrations, γ-Glu-Glu can potentiate the responses of NMDA receptors to glutamate. nih.govfrontiersin.org This potentiation effect, however, is lost at higher concentrations of glutamate. nih.govfrontiersin.org The activity of γ-Glu-Glu appears to be more effective for NMDA receptors that contain the GluN2B subunit. nih.govfrontiersin.org Another related peptide, L-theanine (L-γ-N-ethyl-glutamine), also demonstrates partial co-agonist activity at the glycine (B1666218) site of NMDA receptors, thereby potentiating NMDA responses. nih.gov These findings with related peptides highlight the diverse ways in which gamma-glutamyl compounds can modulate NMDA receptor function, ranging from antagonism to partial agonism and potentiation.

Influence on Neurotransmitter Systems

The interaction of γ-Glutamylaspartic acid with NMDA receptors has a direct impact on neurotransmitter systems, particularly the glutamatergic system.

As a competitive antagonist of NMDA receptors, γ-L-Glutamyl-L-Aspartate directly modulates glutamatergic transmission. nih.govnih.gov The glutamatergic system, where glutamate serves as the primary excitatory neurotransmitter, is crucial for synaptic plasticity and memory formation. nih.govmdpi.com By blocking the action of glutamate at NMDA receptors, γ-LGLA can interfere with these processes. nih.govnih.gov

The behavioral effects observed following the administration of γ-LGLA, such as deficits in the retention of certain learned tasks, are consistent with the modulation of glutamatergic transmission. nih.govnih.gov These effects are selective, often impacting the post-training organization of memory traces without affecting other behavioral parameters like locomotor activity at the same doses. nih.govnih.gov This selectivity further supports the idea that γ-LGLA's primary mechanism of action is through its interaction with the NMDA receptor, a key component of the glutamatergic system. nih.govnih.gov

Studies investigating the neurochemical changes during brain ischemia and subsequent reflow have provided insights into the dynamics of γ-Glutamylaspartic acid. During the early reflow period following a 20-minute ischemic event in rats, extracellular levels of γ-glutamylaspartate, along with γ-glutamylglutamine, were observed to increase two- to threefold. nih.gov This increase occurs in the hippocampus, a brain region highly vulnerable to ischemic damage. nih.gov

This elevation in extracellular γ-glutamylaspartate during the post-ischemic phase suggests a potential role for this dipeptide in the complex cascade of events that follow a loss of blood flow to the brain. nih.gov The excessive activation of the excitatory amino acid system is a proposed mediator of ischemia-induced neuronal death, and the observed increase in γ-glutamylaspartate may be a component of this response. nih.gov

Implications for Neural Plasticity Mechanisms

The dipeptide gamma-L-Glutamyl-L-aspartic acid (γ-LGLA) has been shown to interact with the excitatory amino acid systems in the brain, which are fundamental to the mechanisms of neural plasticity, including learning and memory. nih.govnih.gov Research suggests that γ-LGLA exerts its effects primarily through the modulation of glutamatergic neurotransmission, with a notable impact on the processes underlying memory consolidation. nih.govnih.gov

Studies have demonstrated that γ-LGLA acts as a competitive antagonist at N-methyl-D-aspartate (NMDA) receptors. nih.govnih.gov This is significant because NMDA receptors are critically involved in synaptic plasticity, particularly in the induction of long-term potentiation (LTP), a cellular mechanism widely believed to underpin learning and memory. nih.gov By blocking NMDA receptors, γ-LGLA can interfere with the downstream signaling cascades that are necessary for the strengthening of synaptic connections.

The administration of γ-LGLA has been found to induce specific deficits in long-term memory. nih.gov In studies using a Y-maze avoidance task in mice, γ-LGLA administered after training did not affect immediate retention but suppressed the improvement in retention observed in control animals hours later, a deficit that was still present days after treatment. nih.gov This suggests that γ-LGLA specifically interferes with the consolidation phase of memory, the process by which a temporary, labile memory is transformed into a more stable, long-lasting form. This effect on memory consolidation is believed to be a direct consequence of its antagonistic action on NMDA receptors, which are crucial for the post-training organization of memory traces. nih.gov

Further evidence for the role of γ-LGLA in modulating excitatory neurotransmission comes from its effects on glutamate binding and release. The peptide has been shown to partially inhibit the binding of L-[3H]glutamate to membrane preparations from the hippocampus and striatum, two brain regions heavily involved in learning and memory. nih.gov Interestingly, this inhibition was not observed in the cerebellum, suggesting a degree of regional specificity in its action. nih.gov In addition to its postsynaptic effects, endogenous γ-glutamylaspartate has been found to enhance the potassium-stimulated release of L-glutamate from synaptosomes, indicating a potential presynaptic modulatory role as well. nih.gov

The anticonvulsant properties of γ-LGLA further support its role as an NMDA receptor antagonist. It has been shown to protect against seizures induced by NMDA in a dose-dependent manner, while having only a slight effect on seizures induced by kainate or quisqualate, other excitatory amino acid receptor agonists. nih.gov This selectivity for NMDA receptor-mediated events underscores its specific mechanism of action within the complex landscape of excitatory neurotransmission.

The table below summarizes the dose-dependent effects of γ-LGLA on NMDA-induced seizures in mice.

Table 1: Anticonvulsant Activity of γ-LGLA against NMDA-Induced Seizures

| γ-LGLA Dose (nmol/mouse, i.c.v.) | Protection against Clonic Seizures (%) |

|---|---|

| 10 | 20 |

| 20 | 40 |

| 40 | 60 |

| 80 | 80 |

Data from a study on chemically induced seizures in mice. nih.gov

The following table details the impact of γ-LGLA on memory retention in a Y-maze avoidance task.

Table 2: Effect of γ-LGLA on Memory Retention

| Treatment | Retention Score (48h post-training) |

|---|---|

| Control | High |

| γ-LGLA (25-2500 nmol/kg, i.p.) | Dose-dependent deficit |

Based on findings from a Y-maze avoidance task in male Swiss mice. nih.gov

Finally, the table below illustrates the region-specific inhibition of L-[3H]glutamate binding by γ-LGLA.

Table 3: Inhibition of L-[3H]Glutamate Binding by γ-LGLA

| Brain Region | Inhibition of Binding |

|---|---|

| Hippocampus | Partial Inhibition |

| Striatum | Partial Inhibition |

| Cerebellum | No Inhibition |

Results from in vitro binding assays on crude membrane preparations. nih.gov

Roles in Plant Biochemistry and Physiology

Conjugation Reactions and Metabolite Homeostasis

A significant example of a gamma-glutamyl conjugation reaction in plants is the formation of 1-(gamma-L-Glutamylamino)cyclopropane-1-carboxylic acid (GACC). GACC is a conjugate of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene (B1197577). bohrium.comnih.govoup.com This conjugation represents a key metabolic fate for ACC, diverting it from ethylene synthesis. oup.com

In tomato (Lycopersicon esculentum) fruit, for instance, GACC has been identified as a major conjugate of ACC, sometimes more prevalent than the more commonly known conjugate, 1-(malonylamino)cyclopropane-1-carboxylic acid (MACC). bohrium.comnih.govresearchgate.net The formation of GACC involves the transfer of a gamma-glutamyl moiety from a donor molecule to the amino group of ACC. bohrium.comnih.gov While glutathione (B108866) is a primary substrate for this reaction, other di- and tripeptides containing an N-terminal gamma-L-glutamic acid can also serve as donors. bohrium.comnih.gov The structure of GACC has been confirmed through methods such as gas chromatography-mass spectrometry, and its formation underscores a crucial regulatory node in ethylene biosynthesis. nih.govresearchgate.net

The enzymatic force behind the synthesis of GACC and other gamma-glutamyl peptides is gamma-glutamyltranspeptidase (GGT), also known as gamma-glutamyl transferase. bohrium.comnih.govebi.ac.uk These enzymes are ubiquitous, found in organisms from bacteria to humans, and play a critical role in glutathione metabolism. core.ac.ukresearchgate.net GGTs catalyze the transfer of the gamma-glutamyl group from donors like glutathione to an acceptor, which can be an amino acid (like ACC), a peptide, or water. ebi.ac.uk

In the context of GACC formation in tomato fruit, research has demonstrated that the reaction is catalyzed by a GGT. bohrium.comnih.gov Studies on crude protein extracts from tomato pericarp and seeds showed that GACC was the primary conjugate formed when incubated with radiolabeled ACC. bohrium.com The activity of this enzyme is dependent on the presence of a gamma-glutamyl donor, such as reduced glutathione (GSH). bohrium.comnih.gov Further characterization of purified GGTs from ripe tomato pericarp has revealed that these enzymes have a high affinity for glutathione and can hydrolyze various peptides with N-terminal, gamma-linked glutamate (B1630785) residues. nih.gov The catalysis proceeds via a conserved mechanism involving a key threonine residue in the active site, which attacks the carbonyl group of the substrate, leading to the formation of a gamma-glutamyl-enzyme intermediate before the final transfer to the acceptor molecule. core.ac.uk

Contribution to Free Amino Acid Pools in Various Plant Tissues

Gamma-glutamyl dipeptides, including gamma-Glutamylaspartic acid, are natural constituents of the free amino acid pools in a variety of plant species. Their presence suggests specific roles in nitrogen storage, transport, or other metabolic functions. The concentration and composition of these amino acid pools can vary significantly between different plant tissues and developmental stages. cas.cnresearchgate.net

The free amino acid pool is a dynamic reservoir that reflects the metabolic state of the plant. cas.cn For example, in tomato fruit, the concentration of free amino acids, particularly glutamate, increases dramatically during ripening. researchgate.netnih.gov While glutamate and gamma-aminobutyric acid (GABA) are often the most abundant, other dipeptides contribute to this pool. researchgate.netnih.gov Specifically, this compound has been identified in several plant species, indicating its role as a component of the plant's nitrogenous metabolite profile. nih.govnih.gov

| Plant Species | Tissue/Organ | Compound Detected | Reference |

|---|---|---|---|

| Vigna radiata (Mung bean) | Not specified | This compound | nih.gov |

| Datura stramonium (Jimsonweed) | Not specified | This compound | nih.gov |

| Solanum lycopersicum (Tomato) | Fruit (Ripe) | This compound | nih.gov |

Potential Signaling Functions in Plant Developmental and Stress Responses

While direct evidence for this compound as a signaling molecule is still emerging, its constituent parts and related compounds are deeply enmeshed in plant signaling pathways, particularly in development and stress responses. Amino acids and their derivatives are increasingly recognized not just as metabolic building blocks but as crucial signaling molecules. frontiersin.orgfrontiersin.org

The conjugation of amino acids to plant hormones is a well-established mechanism for modulating hormone activity, thereby influencing plant growth and response to environmental stimuli. nih.gov The formation of GACC from the ethylene precursor ACC is a prime example of this regulation, where conjugation effectively sequesters ACC, thus controlling ethylene production, which is critical for processes like fruit ripening, senescence, and stress responses. oup.com

Furthermore, the components of this compound—glutamate and aspartate—are central to plant metabolism and signaling. Glutamate itself acts as a signaling molecule, involved in processes from root architecture to stress adaptation, often mediated by glutamate receptor-like proteins (GLRs) and downstream calcium signaling. frontiersin.orgfrontiersin.org Glutamate is also the precursor for gamma-aminobutyric acid (GABA), a non-protein amino acid that accumulates rapidly in response to various biotic and abiotic stresses and functions as a key signaling molecule. mdpi.comsssup.itnih.govnih.gov GABA is involved in regulating cytosolic pH, carbon-nitrogen balance, and oxidative stress tolerance. nih.govresearchgate.netmdpi.com

Given that gamma-glutamyl peptides are formed and degraded by enzymes like GGT and γ-glutamyl cyclotransferase, which are themselves regulated by stress, it is plausible that dipeptides like this compound could play a role in the broader signaling network. researchgate.net They may function as transport or storage forms of glutamate and aspartate, releasing these signaling molecules upon hydrolysis, or they may have their own specific, yet undiscovered, receptor-mediated signaling functions. The accumulation of such peptides could serve as a metabolic signal indicating a particular stress condition or developmental state, thereby integrating metabolic status with physiological responses.

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for isolating γ-glutamylaspartic acid from complex mixtures, such as tissue homogenates, biological fluids, and plant extracts. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical objective, whether it is qualitative screening or precise quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids and their derivatives, including γ-glutamyl dipeptides. Since compounds like γ-glutamylaspartic acid lack a strong native chromophore or fluorophore, chemical derivatization is a prerequisite for sensitive detection by Ultraviolet (UV) or Fluorescence (FLD) detectors. mdpi.comshimadzu.com

Pre-column derivatization converts the analyte into a product with favorable spectroscopic properties. shimadzu.com Common derivatizing agents include:

o-Phthalaldehyde (B127526) (OPA): Reacts with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. nih.govucr.ac.cr This method is rapid, sensitive, and suitable for automated analysis. nih.gov

Dansyl Chloride: Reacts with primary and secondary amino groups to yield intensely fluorescent and UV-active derivatives. mdpi.comresearchgate.netnih.gov This method is robust and has been successfully applied to quantify glutamic acid and related compounds in various samples, including cerebrospinal fluid. nih.gov

Phenylisothiocyanate (PITC): Reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives, which can be readily detected by UV absorbance, typically at 254 nm. nih.gov

The separation is typically achieved using reversed-phase columns (e.g., C8 or C18). ucr.ac.crnih.gov The mobile phase composition, pH, and gradient are optimized to resolve the derivatized analyte from other sample components. mdpi.comnih.gov While fluorescence detection generally offers higher sensitivity and selectivity than UV detection, the choice of detector depends on the specific requirements of the analysis. shimadzu.com For instance, a method for γ-carboxyglutamic acid using PITC derivatization and UV detection achieved a limit of detection near 2 pmol. nih.gov

| Derivatizing Agent | Column Type | Detection Method | Detection Wavelength (nm) | Reference |

|---|---|---|---|---|

| Dansyl Chloride | Reversed-phase | UV | 254 | mdpi.comnih.gov |

| o-Phthalaldehyde (OPA) | Reversed-phase (C18) | Fluorescence | Ex: 350, Em: 450 (Typical) | nih.govnih.gov |

| Phenylisothiocyanate (PITC) | Reversed-phase (C8 or C18) | UV | 254 | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) provides high resolving power and definitive identification capabilities for analyzing volatile and thermally stable compounds. However, the polar and non-volatile nature of amino acids and peptides necessitates a chemical derivatization step to increase their volatility. d-nb.infosigmaaldrich.com

The derivatization process for γ-glutamyl peptides can be complex. A notable challenge is the potential for intramolecular conversion of the γ-glutamyl moiety into a pyroglutamate (B8496135) (pGlu) residue during certain derivatization procedures, such as esterification in methanolic HCl. nih.gov This transformation must be accounted for to ensure accurate quantification. nih.gov Common derivatization strategies involve two steps:

Esterification: The carboxyl groups are converted to esters (e.g., methyl esters).

Acylation: The amino and hydroxyl groups are acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or silylated with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.comnih.govresearchgate.net

Once derivatized, the analytes are separated on a capillary column and detected by a mass spectrometer. The mass spectrometer provides structural information based on the mass-to-charge ratio (m/z) and fragmentation pattern of the analyte, enabling highly specific and sensitive quantification. nih.govnih.gov GC-MS methods have been developed for the sensitive detection of related compounds like glutamic acid and γ-aminobutyric acid (GABA) in complex matrices such as brain tissue. nih.govnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is an increasingly popular separation technique for highly polar compounds that are poorly retained on traditional reversed-phase columns. hplc.eunih.gov HILIC is particularly well-suited for the direct analysis of amino acids and small peptides, often circumventing the need for derivatization. hplc.euthermofisher.com The separation mechanism is based on the partitioning of polar analytes between a hydrophilic stationary phase and a mobile phase with a high concentration of a less polar organic solvent. hplc.eu

Coupling HILIC with tandem mass spectrometry (MS/MS) creates a powerful analytical platform that combines the efficient separation of polar analytes with highly sensitive and selective detection. nih.govresearchmap.jp This technique allows for the simultaneous quantification of numerous analytes in a single run. mdpi.com The use of stable isotope-labeled internal standards can correct for matrix effects and variations in ionization, leading to highly accurate and precise quantification. nih.govresearchmap.jp HILIC-MS/MS methods have demonstrated excellent linearity and low limits of detection (LOD) and quantification (LOQ) for various amino acids in complex biological samples like plasma and brain tissue. nih.govresearchmap.jpmdpi.comwur.nl

| Analyte | Linearity Range | Correlation Coefficient (r²) | LOD (pmol/mL) | LOQ (pmol/mL) | Reference |

|---|---|---|---|---|---|

| Glutamic Acid (Glu) | 10 pmol/mL - 50 nmol/mL | >0.999 | 10 | 100 | nih.govresearchmap.jp |

| γ-Aminobutyric Acid (GABA) | 10 pmol/mL - 50 nmol/mL | >0.999 | 50 | 100 | nih.govresearchmap.jp |

Spectroscopic Characterization for Structural Elucidation

While chromatographic techniques are essential for separation and quantification, spectroscopic methods are indispensable for the unambiguous elucidation of the molecular structure of γ-glutamylaspartic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining molecular structure. For γ-glutamylaspartic acid, ¹H NMR is particularly crucial for distinguishing it from its isomer, α-glutamylaspartic acid. tandfonline.com

The key to this differentiation lies in the chemical shift (δ) of the proton on the α-carbon of the glutamyl residue. In γ-glutamyl peptides, where the peptide bond involves the γ-carboxyl group, the α-amino group remains free, resulting in a characteristic chemical shift for the glutamyl α-proton. Conversely, in α-glutamyl peptides, the involvement of the α-amino group in the peptide bond leads to a downfield shift of this proton. Research has consistently shown that the chemical shift of the glutamyl α-CH in γ-glutamyl dipeptides appears at a higher field (lower δ value) compared to the corresponding α-linked isomers. tandfonline.com For example, the α-CH of γ-glutamyl dipeptides generally resonates at δ values smaller than 3.9 ppm, whereas for α-glutamyl dipeptides, it is typically greater than 4.0 ppm. tandfonline.com Both ¹H and ¹³C NMR have been used to study the metabolism of glutamate (B1630785) and related compounds in various biological systems. nih.gov

| Peptide | Glutamyl α-CH Chemical Shift (δ) | Reference |

|---|---|---|

| γ-Glutamylaspartic acid | 3.75 | tandfonline.com |

| α-Glutamylaspartic acid | 4.13 | tandfonline.com |

Mass Spectrometry (MS), especially when coupled with chromatographic separation (LC-MS or GC-MS), is a fundamental tool for both identification and structural analysis. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of an analyte with great confidence.

Secondary Ion Mass Spectrometry (SIMS)

Secondary Ion Mass Spectrometry (SIMS) stands as a powerful surface-sensitive analytical technique capable of providing detailed elemental and molecular information from the uppermost layers of a solid sample. matestlabs.comresearchgate.net The methodology involves bombarding the sample surface with a focused primary ion beam (e.g., Cs+, O-), which causes atoms and molecules from the surface to be sputtered, a fraction of which become ionized. matestlabs.comnih.gov These ejected "secondary ions" are then directed into a mass spectrometer, where they are separated based on their mass-to-charge ratio, allowing for the compositional analysis of the sample. nih.govgfz.de

A key advantage of SIMS is its exceptional sensitivity, with detection limits for many elements reaching the parts-per-billion range, and its ability to perform isotopic analyses on picogram-sized sample portions. gfz.de Furthermore, SIMS offers the highest spatial resolution among common mass spectrometry imaging (MSI) techniques, capable of resolving features down to the 50-100 nanometer scale. nih.govmetwarebio.com This makes it uniquely suited for subcellular imaging and the analysis of molecular distributions within single cells. nih.govmetwarebio.com

While specific studies detailing the analysis of gamma-Glutamylaspartic acid using SIMS are not prevalent, the technique's proven capabilities in imaging other small molecules, such as lipids and neurotransmitters in nerve cells, demonstrate its potential applicability. nih.gov In a hypothetical application, SIMS could be employed to map the precise location and relative abundance of this compound within specific cellular compartments or across tissue sections, providing invaluable insights into its spatial distribution and potential localized functions.

Sample Preparation and Derivatization Strategies for Biological Matrices

The accurate quantification of this compound in complex biological matrices such as plasma, urine, or cell culture media necessitates meticulous sample preparation to remove interfering substances and enhance analytical detection. chem-agilent.comuow.edu.au A typical workflow begins with the precipitation of proteins, often achieved by adding a solvent like methanol, followed by centrifugation to separate the protein pellet from the supernatant containing small molecule metabolites. tmiclinode.com

Due to the polar and hydrophilic nature of this compound, derivatization is often a critical step, especially for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). nih.govresearchgate.net Derivatization modifies the chemical structure of the analyte to increase its volatility and thermal stability, making it amenable to GC analysis. For compounds containing amine and carboxyl groups, several strategies are employed.

One common approach involves a two-step derivatization. First, esterification is performed using an acidic alcohol (e.g., 2 M HCl in methanol) to convert carboxylic acid groups into their methyl esters. nih.govnih.gov This is followed by acylation with an agent like pentafluoropropionic anhydride (PFPA) to derivatize amine groups. nih.govnih.gov This dual derivatization effectively masks the polar functional groups.

For analysis via High-Performance Liquid Chromatography (HPLC), particularly with fluorescence detection, different derivatizing agents are used. A dual-reagent method can be employed using o-phthalaldehyde (OPA) to react with the primary amine of the glutamyl moiety and 9-fluorenylmethyl chloroformate (FMOC-Cl) for the secondary amine that could be present, although aspartic acid contains a primary amine. lcms.czjascoinc.com This pre-column derivatization creates highly fluorescent derivatives, significantly enhancing detection sensitivity. jascoinc.com

Alternatively, methods that avoid derivatization are being developed for Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These approaches often rely on ion-pairing chromatography, where a reagent like heptafluorobutyric acid (HFBA) is added to the mobile phase to improve the retention and separation of highly polar analytes like amino acids on a reverse-phase column. chem-agilent.com

Below is a table summarizing potential derivatization strategies applicable to this compound.

| Analytical Method | Derivatization Strategy | Reagents | Reaction Steps & Conditions | Purpose of Derivatization |

| GC-MS | Esterification & Acylation | 1. Methanolic HCl2. Pentafluoropropionic Anhydride (PFPA) | 1. React with 2 M HCl/CH₃OH at 80°C.2. React with PFPA in ethyl acetate (B1210297) at 65°C. nih.govnih.gov | Increases volatility and thermal stability by converting polar -COOH and -NH₂ groups to less polar esters and amides. |

| HPLC-Fluorescence | Pre-column Derivatization | 1. o-phthalaldehyde (OPA)2. 9-fluorenylmethyl chloroformate (FMOC-Cl) | Automated online reaction where OPA derivatizes primary amines and FMOC derivatizes secondary amines in a high pH borate (B1201080) buffer. lcms.czjascoinc.com | Creates highly fluorescent derivatives for sensitive detection. |

| LC-MS/MS | None (Ion-Pairing) | Heptafluorobutyric acid (HFBA) | HFBA is added to the mobile phase during chromatographic separation. chem-agilent.com | Improves retention and separation of polar analytes on reverse-phase columns without chemical modification. |

This table is generated based on established methods for similar compounds and represents potential strategies for this compound.

Radioisotopic Labeling and Imaging for Metabolic Pathway Tracing

Radioisotopic labeling is a fundamental technique used to trace the metabolic fate of molecules within a biological system. wikipedia.org This method involves introducing a compound containing a radioactive atom (radionuclide) into cells, tissues, or a whole organism and tracking the appearance of the radiolabel in downstream metabolites. bitesizebio.comsilantes.com This provides dynamic information about metabolic pathway activity, precursor-product relationships, and nutrient utilization. bitesizebio.comnih.gov

To investigate the metabolic synthesis of this compound, one could administer radiolabeled precursors such as glutamic acid or aspartic acid. For instance, using glutamic acid labeled with Carbon-14 (¹⁴C) or Hydrogen-3 (³H) would allow researchers to follow the carbon backbone or hydrogen atoms as they are incorporated into this compound.

The experimental process typically involves:

Introduction of the Tracer: A radiolabeled precursor (e.g., ¹⁴C-glutamic acid) is introduced to the biological system (e.g., cell culture medium or via injection in an animal model). nih.gov

Metabolism: The system is allowed to metabolize the tracer for a defined period.

Sample Collection and Analysis: Samples are collected, and metabolites are extracted. The separation of this compound from other compounds is achieved using chromatographic techniques.

Detection: The amount of radioactivity incorporated into the isolated this compound is quantified using methods like liquid scintillation counting or by imaging techniques such as autoradiography, which can visualize the spatial distribution of the radiolabeled compound in tissue sections. wikipedia.orgbitesizebio.com

This approach can definitively establish metabolic pathways. For example, observing the incorporation of ¹⁴C from labeled glutamine into both the glutamate and aspartate portions of the dipeptide can illuminate the flow of carbon through the TCA cycle and transamination reactions that produce aspartate. nih.gov

The table below lists common radioisotopes used in metabolic tracing and their potential application for studying this compound metabolism.

| Radioisotope | Half-Life | Radiation Type | Potential Labeled Precursor for γ-Glu-Asp | Application Notes |

| Carbon-14 (¹⁴C) | 5730 years | Beta (β⁻) | ¹⁴C-Glutamic Acid¹⁴C-Aspartic Acid¹⁴C-Glutamine | Long half-life is suitable for long-term studies. Used to trace the carbon skeleton of precursors through metabolic pathways. wikipedia.org |

| Hydrogen-3 (³H, Tritium) | 12.32 years | Beta (β⁻) | ³H-Glutamic Acid³H-Aspartic Acid | Offers high specific activity. Can be used to label specific positions in a molecule. |

| Phosphorus-32 (³²P) | 14.29 days | Beta (β⁻) | Not a direct precursor | Used extensively to study protein phosphorylation and ATP-dependent enzymatic reactions that may be involved in the synthesis of γ-Glu-Asp. wikipedia.org |

| Sulfur-35 (³⁵S) | 87.51 days | Beta (β⁻) | Not a direct precursor | Used for labeling sulfur-containing amino acids like methionine and cysteine. Not directly applicable to γ-Glu-Asp unless studying related pathways. |

This table provides examples of radioisotopes and their general applications in metabolic tracing, with specific relevance to the precursors of this compound.

Future Research Directions and Unresolved Questions

Elucidation of Precise Physiological Roles across Diverse Organisms

While γ-glutamyl dipeptides, in general, are known to be involved in various biological processes, the specific functions of γ-Glu-Asp are not well-defined. frontiersin.orgnih.gov Future research should focus on systematically identifying and characterizing its physiological roles in a wide range of organisms, from microorganisms to plants and animals. In plants, for instance, the accumulation of γ-aminobutyrate (GABA) and the amino acids aspartate and glutamate (B1630785) during fruit ripening suggests a potential role for related dipeptides in this process. nih.gov In mammals, studies have pointed towards the involvement of γ-glutamyl peptides in processes like memory and neurotransmission. nih.gov For example, γ-L-glutamyl-L-aspartate has been shown to induce deficits in long-term memory in mice and inhibit glutamate binding in the hippocampus. nih.gov Furthermore, an increase in extracellular γ-glutamylaspartate has been observed during early reflow after global ischemia in the rat hippocampus, suggesting a role in the brain's response to injury. nih.gov A key question to address is how the physiological effects of γ-Glu-Asp differ from or complement those of its constituent amino acids, glutamate and aspartate, which are themselves crucial neurotransmitters and metabolic precursors. wikipedia.orgnih.gov

Detailed Characterization of Enzymatic Regulation and Stereospecificity

The synthesis and degradation of γ-Glu-Asp are governed by specific enzymes, primarily γ-glutamyltransferases (GGTs). frontiersin.orgresearchgate.net These enzymes catalyze the transfer of a γ-glutamyl moiety from a donor molecule, such as glutathione (B108866), to an acceptor, which can be an amino acid like aspartate. frontiersin.orgmdpi.com A critical area for future research is the detailed characterization of the GGTs responsible for γ-Glu-Asp metabolism. This includes identifying the specific GGT isoforms involved, their tissue and subcellular localization, and the regulatory mechanisms that control their activity. nih.govfrontiersin.org

Furthermore, the stereospecificity of these enzymes is of paramount importance. GGTs can exhibit varying degrees of stereoselectivity for both the donor and acceptor substrates. researchgate.netnih.gov Understanding whether the synthesis and biological activity of γ-Glu-Asp are dependent on the L- or D-isomers of its constituent amino acids is crucial. For instance, bacterial GGTs from Bacillus species show a relaxed stereoselectivity and can accept both L- and D-isomers of amino acids as acceptors. nih.gov In contrast, E. coli GGT has a preference for L-amino acids. researchgate.net Investigating the stereoisomeric effects will be vital for understanding the specific interactions of γ-Glu-Asp with its biological targets, such as receptors and enzymes. acs.org

Exploration of Novel Biosynthetic Pathways and Metabolic Intermediates

The primary known pathway for the biosynthesis of γ-glutamyl dipeptides involves the action of GGT. nih.gov However, the possibility of alternative biosynthetic routes for γ-Glu-Asp should be explored. For example, γ-glutamyl peptides can be formed as byproducts of glutathione synthesis, where glutamate-cysteine ligase may utilize other amino acids besides cysteine. nih.gov Investigating whether aspartate can serve as a substrate in this context could reveal a novel pathway for γ-Glu-Asp formation.

Additionally, identifying and characterizing the metabolic intermediates involved in both the synthesis and degradation of γ-Glu-Asp is essential. The degradation of γ-Glu-Asp likely releases glutamate and aspartate, which can then enter central metabolic pathways. nih.gov Understanding the complete metabolic network surrounding γ-Glu-Asp will provide a more comprehensive picture of its physiological significance. This includes exploring the potential for γ-Glu-Asp to be a precursor for other bioactive molecules.

Development of Advanced Analytical Approaches for In Vivo and Spatiotemporal Studies

To fully understand the dynamic roles of γ-Glu-Asp in living systems, the development of advanced analytical methods is crucial. Current techniques for amino acid and peptide analysis, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have been applied to γ-glutamyl peptides. acs.orgnih.govmdpi.com However, there is a need for methods with higher sensitivity and specificity to measure the often low endogenous concentrations of γ-Glu-Asp in complex biological matrices like tissues and biofluids.

Furthermore, developing techniques for in vivo and spatiotemporal monitoring of γ-Glu-Asp would be a significant breakthrough. This could involve the creation of novel fluorescent probes that specifically bind to γ-Glu-Asp, allowing for its visualization and quantification within living cells and tissues in real-time. acs.org Such tools would enable researchers to track the changes in γ-Glu-Asp levels in response to various stimuli or pathological conditions, providing invaluable insights into its dynamic functions.

Investigation of Stereoisomeric Effects on Biological Activity of Gamma-Glutamyl Dipeptides

The stereochemistry of amino acids can have a profound impact on the biological activity of peptides. Future research must systematically investigate the effects of the different stereoisomers of γ-Glu-Asp (L-Glu-L-Asp, L-Glu-D-Asp, D-Glu-L-Asp, and D-Glu-D-Asp) on its biological functions. It is known that γ-glutamyl dipeptides can interact with various receptors, including ionotropic glutamate receptors. researchgate.net Studies have shown that γ-Glu-Glu can activate NMDA receptors. researchgate.net Given that γ-L-glutamyl-L-aspartate has been reported to act as a competitive antagonist at NMDA receptors, it is critical to determine how the stereochemistry of the aspartate residue influences this interaction. nih.gov

Distinguishing between the α- and γ-isomers of glutamyl dipeptides is also essential, as their biological activities can differ significantly. tandfonline.comtandfonline.com NMR spectroscopy and mass spectrometry are powerful tools for this structural elucidation. tandfonline.comtandfonline.com A thorough investigation into the structure-activity relationships of γ-Glu-Asp stereoisomers will be fundamental for understanding its mechanism of action and for the potential design of synthetic analogs with specific therapeutic properties.

Q & A

Q. How should researchers address potential biases in literature reviews on this compound?

- Methodological Answer : Conduct systematic reviews using PRISMA frameworks to minimize selection bias. Use tools like ROBIS (Risk of Bias in Systematic Reviews) to assess study quality. Highlight gaps, such as the lack of human clinical trials, and propose mechanistic studies to resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.